

Application Notes: Inducing CTL Responses in Mice with LLO (91-99)

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Compound of Interest

Compound Name: LLO (91-99)

Cat. No.: B13914996

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Introduction

Listeriolysin O (LLO) is a critical virulence factor secreted by the intracellular bacterium *Listeria monocytogenes*. The peptide fragment spanning amino acids 91-99 of LLO (sequence: GYKDGNEYI) is an immunodominant, H2-Kd-restricted epitope in BALB/c mice.^[1] When processed by antigen-presenting cells (APCs), this peptide is loaded onto Major Histocompatibility Complex (MHC) Class I molecules and presented to CD8⁺ T cells.^{[2][3]} This presentation stimulates a robust cytotoxic T lymphocyte (CTL) response, which is crucial for clearing *Listeria*-infected cells.^[2] The potent immunogenicity of **LLO (91-99)** has led to its widespread use as a model antigen in immunology and as a candidate for vaccine development against both infectious diseases and cancer.^{[4][5]}

These notes provide an overview of the methodologies and expected outcomes when using the **LLO (91-99)** peptide to elicit CTL responses in murine models.

Data Presentation: Efficacy of LLO (91-99)

Immunization Strategies

The following tables summarize quantitative data from various studies, highlighting the effectiveness of different **LLO (91-99)** delivery methods in inducing CTL responses and protective immunity.

Table 1: CTL Frequency and Function

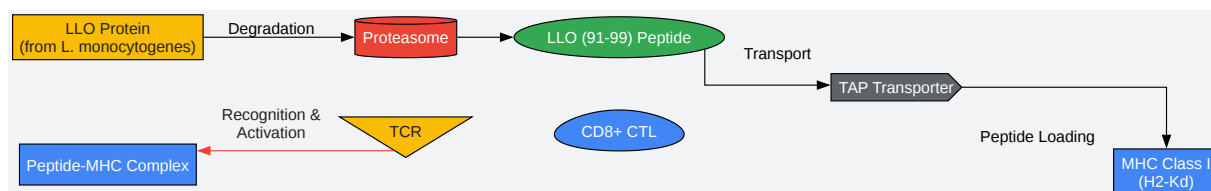
Immunization Strategy	Mouse Strain	Assay	LLO (91-99) Specific CD8+ T Cell Response	Key Cytokine(s)	Reference
LLO (91-99) Pulsed Dendritic Cells (DCs)	C57BL/6	Intraperitoneal Injection	94% protection rate against L. monocytogenes infection.	IFN- γ	[2]
LPS-activated, LLO (91-99) Pulsed DCs	BALB/c	Intratracheal Injection	Significantly increased frequency of tetramer+ CD8+ T cells in mediastinal lymph nodes.	High IFN- γ production.	[6]
DC-GNP-LLO (91-99) Vaccine	Not Specified	In Vitro Stimulation	3.42% of CD8+ T cells were LLO-specific and IFN- γ +	High levels of MCP-1, TNF- α , IFN- γ , and IL-12.	[7]
LLO (91-99) Minigene-transduced DCs	BALB/c	Intravenous Injection	Effective lysis of peptide-pulsed target cells.	High IFN- γ production.	[8]
L. monocytogenes Infection	BALB/c	Intravenous Infection	1.2-1.5% of splenic CD8+ T cells at day 7 (peak response).	Not Specified	[9]

Table 2: Protective Immunity Following Challenge

Immunization Strategy	Mouse Strain	Challenge	Outcome	Reference
LLO (91-99) Loaded DCs	C57BL/6	L. monocytogenes	94% protection rate; reduced liver granulomatous lesions.	[2]
LPS-activated, LLO (91-99) Pulsed DCs	BALB/c	Respiratory L. monocytogenes	Protected mice against lethal infection.	[6]
LLO (91-99) Minigene-transduced DCs	BALB/c	L. monocytogenes	1-log fewer CFU in spleens compared to minigene DNA vaccine.	[8]
DC-GNP-LLO (91-99) Vaccine	Not Specified	L. monocytogenes	High levels of protection, correlated with IL-12 production.	[7]

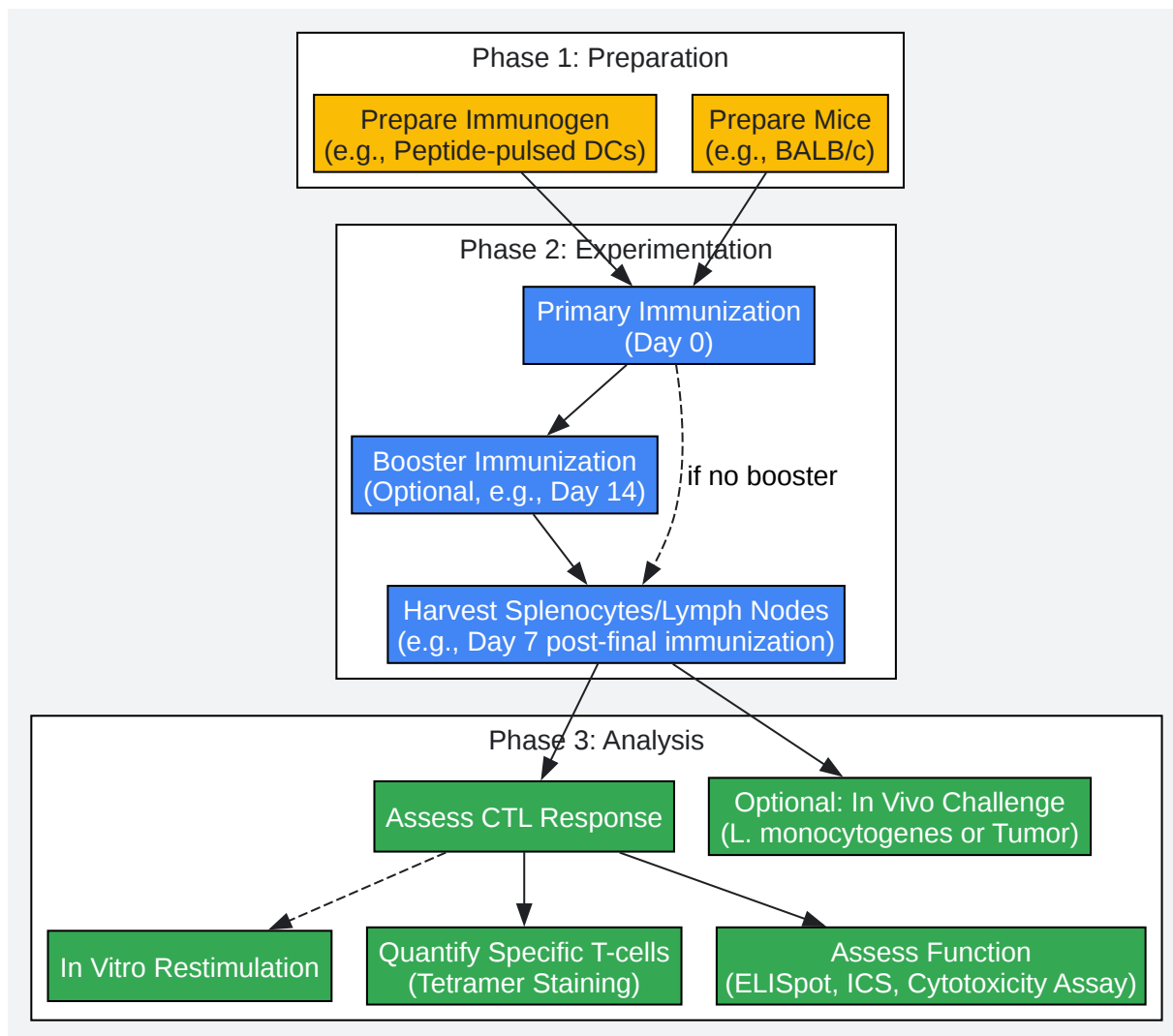
Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathway and a general experimental workflow for using **LLO (91-99)** to generate a CTL response.



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Caption: MHC Class I presentation pathway for **LLO (91-99)** epitope.



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Caption: General experimental workflow for **LLO (91-99)** immunization in mice.

Experimental Protocols

Protocol 1: Preparation and Immunization with LLO (91-99) Peptide-Pulsed Dendritic Cells (DCs)

This protocol is adapted from methodologies used for generating DC-based vaccines.^{[6][8]}

Materials:

- Bone marrow from BALB/c mice
- Recombinant murine GM-CSF and IL-4
- RPMI 1640 medium with 10% FBS, L-glutamine, and antibiotics
- **LLO (91-99)** peptide (GYKDGNEYI)
- Lipopolysaccharide (LPS) (optional, for DC maturation)
- Phosphate-buffered saline (PBS)
- 6-well and 96-well culture plates

Procedure:

- DC Generation:
 - Harvest bone marrow from the femurs and tibias of BALB/c mice.
 - Culture bone marrow cells in RPMI 1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
 - On day 3, replace the culture medium with fresh medium containing cytokines.
 - On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
- DC Pulsing and Maturation:
 - Resuspend the immature DCs at a concentration of 2×10^6 cells/mL in RPMI 1640.^[8]

- Add **LLO (91-99)** peptide to a final concentration of 5 μ M.[8]
- Incubate for 2 hours at room temperature or 4 hours at 37°C with gentle mixing.[8]
- (Optional) For enhanced immunogenicity, add LPS to a final concentration of 1 μ g/mL during the last 4-6 hours of incubation to mature the DCs.[6]
- Wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide.
- Immunization:
 - Resuspend the final washed DC pellet in sterile PBS.
 - Inject 5 x 10⁵ peptide-pulsed DCs per mouse via the intraperitoneal (i.p.) or intravenous (i.v.) route.[2]
 - A booster immunization can be given 7-14 days after the primary immunization, if required.

Protocol 2: Assessment of LLO (91-99)-Specific CTLs by ELISpot Assay

This protocol outlines the measurement of IFN- γ secreting cells, a key indicator of a Th1-type CTL response.[10][11]

Materials:

- 96-well ELISpot plates (e.g., PVDF-membrane)
- Anti-mouse IFN- γ capture antibody
- Biotinylated anti-mouse IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (or HRP)
- Substrate for AP (BCIP/NBT) or HRP (AEC)
- Spleens from immunized and control mice
- **LLO (91-99)** peptide

- RPMI 1640 medium with 10% FBS
- ACK lysis buffer (for red blood cell lysis)

Procedure:

- Plate Coating:
 - Coat a 96-well ELISpot plate with anti-mouse IFN- γ capture antibody overnight at 4°C.
 - Wash the plate with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.
- Cell Preparation:
 - Harvest spleens from immunized mice 7-10 days post-final immunization.
 - Prepare single-cell suspensions by mechanical disruption.
 - Lyse red blood cells using ACK lysis buffer and wash the remaining splenocytes with RPMI medium.
 - Count viable cells and resuspend to a concentration of 5×10^6 cells/mL.
- Cell Stimulation:
 - Add 100 μ L of the splenocyte suspension (5×10^5 cells) to each well of the coated ELISpot plate.
 - Add **LLO (91-99)** peptide to the appropriate wells at a final concentration of 1-10 μ M for stimulation.
 - Include negative control wells (splenocytes with no peptide) and positive control wells (splenocytes with a mitogen like Concanavalin A).
 - Incubate the plate for 24-30 hours at 37°C in a 5% CO₂ incubator.[\[11\]](#)
- Detection and Development:

- Wash the plates thoroughly with PBS containing 0.05% Tween 20 (PBS-T).
- Add the biotinylated anti-mouse IFN- γ detection antibody and incubate for 2 hours at room temperature.
- Wash plates with PBS-T.
- Add streptavidin-AP (or -HRP) conjugate and incubate for 1 hour at room temperature.
- Wash plates and add the colorimetric substrate.
- Stop the reaction by washing with water once spots have developed.
- Air dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN- γ secreting cell.

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